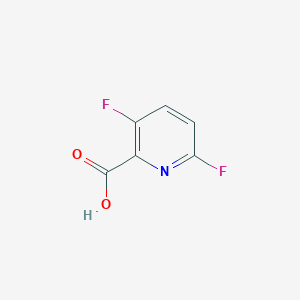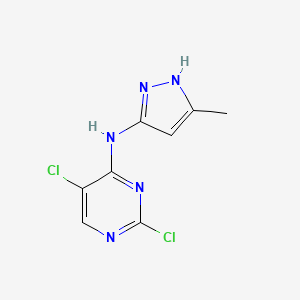
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Übersicht
Beschreibung
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (DCPMP) is a chemical compound belonging to the class of pyrimidines. It is an important chemical used in a variety of scientific research applications, particularly in the field of biochemistry and physiology. DCPMP is a valuable tool for studying the structure and function of proteins, enzymes, and other biomolecules. It is also used as a tool for studying the mechanisms of action of various drugs and pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Field: Medicinal Chemistry
Summary:
DCMP derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds exhibit promising potential as novel antitubercular agents .
Methods:
The synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide was carried out. The anti-tubercular activity was assessed using rifampicin as a reference drug .
Results:
The DCMP derivative demonstrated significant antitubercular activity against Mycobacterium tuberculosis strain .
Anticancer Activity
Field: Oncology
Summary:
Newly synthesized DCMP derivatives were screened for their in vitro cell viability against human breast cancer cell line (MCF-7). These compounds exhibit potential as anticancer agents .
Methods:
In vitro cell viability/cytotoxic studies were conducted using various concentrations of DCMP derivatives .
Results:
The derivatives showed promising anticancer activity against MCF-7 cells .
Antileishmanial Activity
Field: Parasitology
Summary:
DCMP derivatives were evaluated for their antileishmanial activity. Molecular docking studies supported their efficacy against Leishmania parasites .
Methods:
Molecular docking was performed on Lm-PTR1, complexed with Trimethoprim (PDB ID: 2bfm). The target compounds exhibited better inhibition effects against Leishmania .
Antimalarial Activity
Field: Tropical Medicine
Summary:
DCMP derivatives were assessed for their antimalarial potential. Two specific compounds demonstrated significant suppression of Plasmodium berghei .
Methods:
In vivo evaluation against Plasmodium berghei was conducted .
Results:
Compounds 14 and 15 exhibited substantial antimalarial activity .
Antifibrotic Activity
Field: Hepatology
Summary:
Imidazole-containing compounds have been investigated for their antifibrotic properties. While not directly related to DCMP, other imidazole derivatives have shown anti-fibrotic effects by inhibiting collagen synthesis or modulating fibrosis-related pathways .
Examples:
Other Applications
Field: General Chemistry
Summary:
DCMP and related imidazole derivatives have been explored for various other activities, including antibacterial, anti-inflammatory, and antioxidant effects. These compounds continue to be of interest in drug development .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYORGOYODCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464783 | |
| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
CAS RN |
543712-81-8 | |
| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

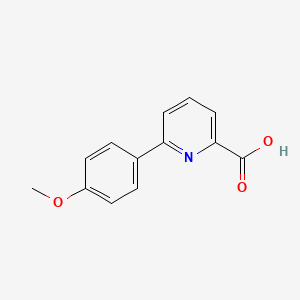
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)
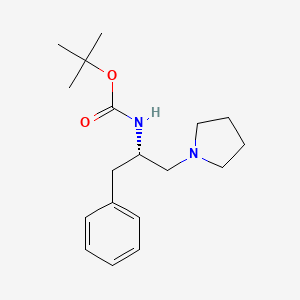
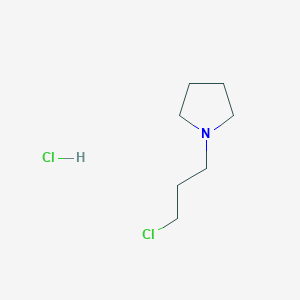

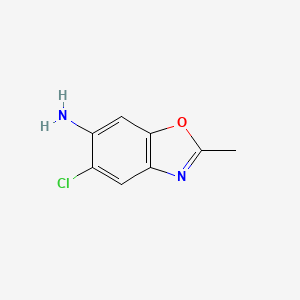
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)
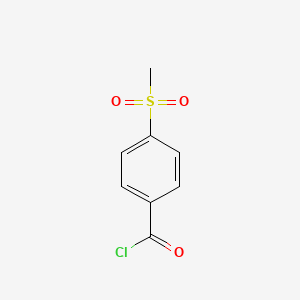


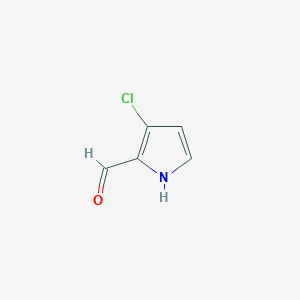

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
